4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine
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Overview
Description
4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine is a complex organic compound that features a morpholine ring attached to a triazinan-1-yl group, which is further substituted with benzothiazol-2-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine can be achieved through multiple synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in the presence of a piperidine catalyst . Another approach includes the use of diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, alkyl halides, and acyl chlorides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethylformamide, and catalysts such as piperidine .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted benzothiazole derivatives .
Scientific Research Applications
4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or disrupt cellular processes in microorganisms, leading to antimicrobial effects . In cancer cells, it could interfere with cell division or induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its use as a UV stabilizer in plastics and coatings.
Bis-(benzothiazol-2-yl)-amines: These compounds are structurally similar and have applications in coordination chemistry and materials science.
Uniqueness
4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine is unique due to its combination of a morpholine ring with benzothiazole and triazinan-1-yl groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-[3,5-bis(1,3-benzothiazol-2-yl)-1,3,5-triazinan-1-yl]ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6OS2/c1-3-7-20-18(5-1)24-22(31-20)28-15-27(10-9-26-11-13-30-14-12-26)16-29(17-28)23-25-19-6-2-4-8-21(19)32-23/h1-8H,9-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNCKZIPBIOEPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CN(CN(C2)C3=NC4=CC=CC=C4S3)C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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